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Compound of Interest

Compound Name: Tiagabine Hydrochloride

Cat. No.: B1682331 Get Quote

This technical support guide provides researchers, scientists, and drug development

professionals with detailed information on drug interactions with tiagabine hydrochloride
observed in co-administration studies.

Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for tiagabine and how does it influence drug

interactions?

A1: Tiagabine is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4)

isoenzyme.[1] This is a critical factor in predicting and understanding drug-drug interactions.

Co-administration of drugs that are potent inducers or inhibitors of CYP3A4 can significantly

alter the plasma concentration of tiagabine, potentially affecting its efficacy and safety profile.

Q2: How do enzyme-inducing antiepileptic drugs (AEDs) affect the pharmacokinetics of

tiagabine?

A2: Co-administration of hepatic enzyme-inducing AEDs such as carbamazepine, phenytoin,

phenobarbital, and primidone significantly increases the clearance of tiagabine.[2][3]

Population pharmacokinetic analyses have shown that tiagabine clearance is approximately

60% to 67% greater in patients receiving these enzyme-inducing drugs.[3][4] This results in a

considerably shorter elimination half-life of tiagabine, reduced from 7-9 hours in non-induced

individuals to 2-5 hours.[1][3][5] Consequently, patients on concomitant enzyme-inducing AEDs

may require higher doses of tiagabine to achieve therapeutic plasma concentrations.[2]
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Q3: Does tiagabine affect the pharmacokinetics of other co-administered AEDs?

A3: Tiagabine generally does not have a clinically significant effect on the steady-state plasma

concentrations of other commonly used AEDs.[1]

Carbamazepine and Phenytoin: Studies have shown no statistically significant differences in

the steady-state pharmacokinetic parameters of carbamazepine, its active metabolite

carbamazepine epoxide, or phenytoin when tiagabine is co-administered.[6]

Valproate: Co-administration of tiagabine may cause a slight decrease of about 10-12% in

the steady-state concentration of valproate.[1][3][7] This is generally not considered clinically

significant given the broad therapeutic range of valproate.[7]

Phenobarbital and Primidone: No systematic changes in the concentrations of phenobarbital

or primidone have been observed with the addition of tiagabine.[3]

Q4: What are the known pharmacodynamic interactions between tiagabine and other drugs?

A4: The most significant pharmacodynamic interaction is the potential for additive central

nervous system (CNS) depression when tiagabine is co-administered with other CNS

depressants. This includes alcohol, benzodiazepines, barbiturates, and other sedative-

hypnotics.[8] Symptoms can include increased dizziness, somnolence, and impaired

concentration. A study on the interaction between tiagabine and midazolam (a benzodiazepine)

in rats concluded that the interaction was additive rather than synergistic.

Q5: Are there any other significant drug interactions with tiagabine that have been reported?

A5: A clinically significant interaction has been reported with gemfibrozil, a lipid-lowering agent.

In a case study, a single dose of gemfibrozil led to a 59% and 75% increase in total tiagabine

serum concentrations at 2 and 5 hours, respectively, resulting in symptoms of tiagabine toxicity.

[9] This is believed to be a pharmacokinetic interaction, although the exact mechanism has not

been fully elucidated.

Quantitative Data Summary
The following tables summarize the quantitative data from key co-administration studies.
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Table 1: Effect of Co-administered Drugs on Tiagabine Pharmacokinetics

Co-administered
Drug(s)

Effect on Tiagabine
Pharmacokinetics

Study Population Reference(s)

Enzyme-inducing

AEDs

(Carbamazepine,

Phenytoin,

Phenobarbital,

Primidone)

~60-67% increase in

clearance
Patients with epilepsy [3][4]

Enzyme-inducing

AEDs

Reduction of

elimination half-life

from 7-9 hours to 2-5

hours

Patients with epilepsy [1][3][5]

Gemfibrozil

59% increase in total

serum concentration

at 2 hours; 75%

increase at 5 hours

Case report (1 patient) [9]

Cimetidine
No effect on

pharmacokinetics

Patients taking

tiagabine chronically
[3]

Table 2: Effect of Tiagabine on Co-administered Antiepileptic Drugs
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Co-administered
AED

Effect of Tiagabine
on AED
Pharmacokinetics

Study Population Reference(s)

Carbamazepine

No effect on steady-

state plasma

concentrations

Patients with epilepsy [3][6]

Phenytoin

No effect on steady-

state plasma

concentrations

Patients with epilepsy [3][6]

Valproate

~10-12% decrease in

steady-state

concentrations (Cmax

and AUC)

Patients with epilepsy [1][3][7]

Phenobarbital/Primido

ne

No systematic

changes in

concentrations

Patients with epilepsy [3]

Experimental Protocols
Study of Tiagabine Co-administration with Carbamazepine or Phenytoin

Objective: To examine the potential effect of tiagabine on the steady-state pharmacokinetics

and safety of carbamazepine and phenytoin.

Study Design: Two separate single-center, open-label studies.

Participants: 12 adult patients with seizures controlled by a stable, individualized dose of

either carbamazepine or phenytoin in each study.

Methodology:

Day 1 (Baseline): Pharmacokinetic profiling of the baseline AED (carbamazepine or

phenytoin) was conducted.
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Days 2-18 (Titration and Co-administration): Tiagabine was initiated and titrated from 8

mg/day up to 48 mg/day (or the maximum tolerated dose) while the baseline AED dosage

was maintained.

Day 18 (Follow-up): Pharmacokinetic assessment of the baseline AED was repeated.

Pharmacokinetic Analysis: Plasma concentrations of the AEDs and their metabolites were

measured at steady state, and key pharmacokinetic parameters (e.g., AUC, Cmax, Cmin)

were compared between Day 1 and Day 18.[6]

Study of Tiagabine Co-administration with Valproate

Objective: To evaluate the effect of tiagabine on the steady-state pharmacokinetics of

valproate.

Study Design: A single-center, open-label study.

Participants: 12 adult patients with seizures controlled by a stable, individualized dose of

valproate.

Methodology:

Day 1 (Baseline): Pharmacokinetic profiling of valproic acid was performed.

Days 2-14 (Titration and Co-administration): Tiagabine was initiated and titrated from 8

mg/day up to 24 mg/day (or the maximum tolerated dose) while the valproate dosage was

kept constant.

Day 14 (Follow-up): Pharmacokinetic assessment of valproic acid was repeated.

Pharmacokinetic Analysis: The mean maximum plasma concentration (Cmax) and area

under the plasma concentration-time curve (AUC) for valproic acid were compared between

baseline and after co-administration with tiagabine.[7]
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Tiagabine Metabolism
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Caption: Metabolic pathway of tiagabine and the influence of CYP3A4 inducers and inhibitors.
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Pharmacokinetic Interaction Study Workflow

Patient Enrollment
(Stable on baseline AED)

Day 1: Baseline PK Assessment
of Co-administered AED

Days 2-18: Tiagabine Titration
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Comparative Pharmacokinetic Analysis
(Baseline vs. Follow-up)
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Caption: General experimental workflow for assessing pharmacokinetic drug interactions with

tiagabine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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